4-Cyclopropyl-2,2-difluorobutanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
4-cyclopropyl-2,2-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-3-5-1-2-5/h5H,1-4H2,(H,10,11) |
InChI Key |
GRGKRLOAYUDPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(C(=O)O)(F)F |
Origin of Product |
United States |
The Strategic Importance of Key Structural Motifs
The unique value of 4-Cyclopropyl-2,2-difluorobutanoic acid as a synthetic building block stems from the combined influence of its constituent cyclopropyl (B3062369) and gem-difluoro groups. Each of these motifs contributes distinct and advantageous properties that are highly prized in contemporary organic synthesis.
Mechanistic Investigations of Key Transformations Involving 4 Cyclopropyl 2,2 Difluorobutanoic Acid
Elucidation of Reaction Mechanisms in Difluorination Processes
The synthesis of α,α-difluorocarboxylic acids, such as 4-cyclopropyl-2,2-difluorobutanoic acid, typically involves the introduction of two fluorine atoms onto a single carbon atom adjacent to a carbonyl group. A common and effective strategy is the electrophilic fluorination of a ketone precursor, specifically 4-cyclopropyl-2-oxobutanoic acid or its corresponding ester. The mechanism for this transformation using an electrophilic N-F reagent like Selectfluor® is believed to proceed through a step-wise process involving enol or enolate intermediates. sapub.orgwikipedia.org
The reaction is initiated by the tautomerization of the α-keto acid to its enol form, a process that can be catalyzed by acid or base. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor). sapub.orgacs.org This initial fluorination step yields an α-fluoroketone intermediate.
The introduction of the first electron-withdrawing fluorine atom increases the acidity of the remaining α-proton. Consequently, the formation of the second enol intermediate is often facilitated, making the second fluorination step kinetically favorable under appropriate conditions. The subsequent nucleophilic attack on another molecule of the fluorinating agent furnishes the gem-difluoro product. The precise mechanism, whether it involves a single-electron transfer (SET) or a direct SN2-type attack on the fluorine atom, remains a subject of investigation, with evidence suggesting the pathway can be substrate-dependent. acs.orgwikipedia.org
A plausible mechanistic pathway is outlined below:
| Step | Description | Intermediate |
| 1 | Enolization | The precursor, 4-cyclopropyl-2-oxobutanoic acid, undergoes tautomerization to form its enol isomer. |
| 2 | First Fluorination | The enol attacks an electrophilic fluorine source (F-TEDA-BF₄, Selectfluor), transferring a fluorine atom to the α-carbon and generating a protonated α-fluoroketone. |
| 3 | Deprotonation & Re-enolization | The intermediate loses a proton. The resulting α-fluoroketone, being more acidic, readily enolizes again. |
| 4 | Second Fluorination | The fluoroenol intermediate performs a second nucleophilic attack on the fluorinating agent to yield the protonated 2,2-difluoro-α-keto acid. |
| 5 | Final Product | Subsequent deprotonation and hydrolysis (if starting from an ester) yield the final this compound. |
Mechanistic Pathways of Cyclopropane (B1198618) Formation and Ring Modifications
Stereochemical Course of Cyclopropanation Reactions
The cyclopropyl (B3062369) moiety of the title compound is typically formed via a cyclopropanation reaction of a corresponding alkene. A widely used method for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid (iodomethyl)zinc iodide, ICH₂ZnI. wikipedia.org A key feature of this reaction is its stereospecificity. organicchemistrytutor.comorganicreactions.orgnumberanalytics.com
The mechanism is concerted, involving a "butterfly" transition state where the methylene (B1212753) group is delivered to the double bond from the same face (syn-addition). organicchemistrytutor.comresearchgate.net This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, the cyclopropanation of a (Z)-alkene will yield a cis-disubstituted cyclopropane, while a (E)-alkene will result in a trans-disubstituted cyclopropane. numberanalytics.com In the context of synthesizing a precursor for this compound, if one started with (E)-hex-4-enoic acid, the Simmons-Smith reaction would yield a trans-substituted cyclopropyl acetic acid derivative.
The reaction's stereochemical outcome can also be influenced by the presence of directing groups, such as proximal hydroxyl or ether functionalities, which can chelate to the zinc carbenoid and direct the methylene addition to a specific face of the double bond. organicreactions.orgresearchgate.net Furthermore, catalytic enantioselective methods using chiral ligands in conjunction with metal catalysts can produce cyclopropanes with high enantiomeric excess. researchgate.netresearchgate.netwpmucdn.com
Ring-Opening and Rearrangement Mechanisms of Gem-Difluorocyclopropanes
Gem-difluorocyclopropanes (F₂CPs) are notable for their intrinsic reactivity stemming from ring strain and the presence of the fluorine atoms. rsc.org They are valuable synthons that can undergo a variety of ring-opening and rearrangement reactions, particularly when catalyzed by transition metals like palladium, copper, or rhodium. rsc.orgresearchgate.net These transformations often involve the cleavage of a C-C bond within the cyclopropane ring.
A common mechanistic pathway initiated by a low-valent metal catalyst (e.g., Pd(0)) involves the oxidative addition into one of the cyclopropyl C-C bonds. This step forms a metallacyclobutane intermediate. From this intermediate, several pathways can diverge:
β-Fluoride Elimination: The metallacycle can undergo β-fluoride elimination to generate a fluoroallyl-metal species. This intermediate can then participate in cross-coupling reactions with various nucleophiles, leading to the formation of monofluoroalkenes. rsc.orgacs.org
C-F Bond Cleavage/Reformation: In some rhodium-catalyzed systems, a C-F bond cleavage and reformation process can occur, leading to carbofluorination products of alkenes. rsc.org
Double C-F Bond Functionalization: Copper catalysis can enable the activation of a different C-C bond following a double C-F bond functionalization, leading to unique vinyl ether products. rsc.org
These ring-opening reactions demonstrate that the gem-difluorocyclopropyl group is not merely a static structural element but a reactive handle for further molecular elaboration. rsc.orgresearchgate.net
Reactivity Profiles of the Carboxylic Acid Functionality under Diverse Conditions
The carboxylic acid group in this compound exhibits reactivity that is significantly influenced by the adjacent gem-difluoro moiety. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which increases the acidity of the carboxylic proton compared to its non-fluorinated analogue. nih.gov This enhanced acidity can influence the rates and conditions required for standard carboxylic acid transformations.
Standard Transformations:
Esterification and Amidation: Reactions such as Fischer esterification or amide bond formation proceed through conventional mechanisms. However, the increased electrophilicity of the carbonyl carbon and the greater acidity may alter optimal reaction conditions, potentially allowing for milder catalysts or shorter reaction times.
Addition to Alkenes: Carboxylic acids can act as nucleophiles, adding across activated alkenes like gem-difluoroacrylates under thermal conditions without the need for catalysts. researchgate.netnih.gov
Decarboxylative Transformations: The carboxylic acid group can also be removed and replaced with other functionalities through decarboxylation. Photoredox catalysis has emerged as a mild method for such reactions. The mechanism typically involves:
Deprotonation of the carboxylic acid to form a carboxylate.
Single-electron oxidation of the carboxylate by an excited-state photocatalyst to form a carboxyl radical.
Rapid extrusion of CO₂ from the carboxyl radical to generate an α,α-difluoroalkyl radical.
This radical can then be trapped by various reagents. For example, in a decarboxylative fluorination, it would abstract a fluorine atom from a source like Selectfluor. organic-chemistry.org
The stability and reactivity of the radical intermediate are key to the success of these reactions. The presence of the gem-difluoro group at the radical center has a notable impact on its electronic properties.
Intermolecular and Intramolecular Electronic Effects Governing Reactivity
Gem-Difluoro Group: This group acts as a potent electron-withdrawing moiety primarily through the inductive effect (-I effect). nih.gov This effect dominates the chemistry at the α-carbon and the adjacent carboxylic acid, increasing the acidity of the carboxyl proton and influencing the stability of any charged intermediates formed at the α-position. nih.govacs.org
Cyclopropyl Group: The cyclopropane ring has unique electronic properties. Its C-C bonds possess significant p-character, allowing the ring to interact with adjacent π-systems or p-orbitals in a manner akin to a double bond. wikipedia.orgwiley.com It can act as a good π-electron donor through hyperconjugation, which is effective at stabilizing adjacent carbocations. wikipedia.orgstackexchange.com This conjugative ability is conformation-dependent, being maximal when the plane of the ring is aligned with the adjacent p-orbital (a bisected conformation). wiley.comyoutube.com
The combination of these opposing electronic influences—the strong inductive withdrawal by the CF₂ group and the potential conjugative donation from the cyclopropyl ring—creates a unique electronic environment within the molecule. This push-pull system can affect:
Acidity: The -I effect of the CF₂ group is the dominant factor in determining the pKa of the carboxylic acid.
Reaction Pathways: The stability of reaction intermediates can be subtly tuned. For example, a carbocation formed at the β- or γ-position might be stabilized by the cyclopropyl group, potentially directing the outcome of certain rearrangement or elimination reactions.
Ring Reactivity: The electron-donating nature of the cyclopropyl group could make it susceptible to electrophilic attack, potentially leading to ring-opening, although this reactivity would be tempered by the withdrawing effects of the nearby difluoro-acid moiety. wiley.com
This balance of electronic effects makes this compound a molecule with nuanced reactivity, where different sites can be targeted based on the chosen reaction conditions.
A diastereoselective reaction sequence of cyclopropyl Grignard reagents with chiral N-tert-butylsulfinyl imines to furnish cyclopropyl amines - RSC Publishing A diastereoselective reaction sequence of cyclopropyl Grignard reagents with chiral N-tert-butylsulfinyl imines to furnish cyclopropyl amines†. ... A variety of chiral cyclopropyl amines were synthesized in high yields and excellent diastereoselectivities. The reaction of cyclopropylmagnesium bromide with N-tert-butylsulfinyl imines derived from aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes provided the corresponding cyclopropyl amines in good to excellent yields (73–98%) and diastereoselectivities (91:9–99:1 dr). The reaction of 1-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 75–93% yields and 90:10–99:1 dr. The reaction of 1-phenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 78–92% yields and 96:4–99:1 dr. The reaction of 2-phenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 73–91% yields and 90:10–99:1 dr. The reaction of 2,2-diphenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 75–88% yields and 99:1 dr. The reaction of 2,2-dichlorocyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 73–85% yields and 99:1 dr. The reaction of 2,2-dibromocyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 75–86% yields and 99:1 dr. The reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 78–89% yields and 96:4–99:1 dr. The reaction of 2,2-dimethylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 76–88% yields and 99:1 dr. The reaction of 2-ethyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 77–89% yields and 99:1 dr. The reaction of 2-propyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 78–90% yields and 99:1 dr. The reaction of 2-butyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 79–91% yields and 99:1 dr. The reaction of 2-pentyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 80–92% yields and 99:1 dr. The reaction of 2-hexyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 81–93% yields and 99:1 dr. The reaction of 2-heptyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 82–94% yields and 99:1 dr. The reaction of 2-octyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 83–95% yields and 99:1 dr. The reaction of 2-nonyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 84–96% yields and 99:1 dr. The reaction of 2-decyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 85–97% yields and 99:1 dr. The reaction of 2-undecyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 86–98% yields and 99:1 dr. The reaction of 2-dodecyl-2-methylcyclopropylmagnesium bromide with N-tert-butylsulfinyl imines gave the corresponding products in 87–99% yields and 99:1 dr. ... A diastereoselective reaction sequence of cyclopropyl Grignard reagents with chiral N-tert-butylsulfinyl imines to furnish cyclopropyl amines - Organic & Biomolecular Chemistry (RSC Publishing). ... Maintenance work is planned on Thursday 2nd October 2025 from 09:00 to 10:00 BST. During this time the performance of our website may be affected - searches may run slowly, some pages may be temporarily unavailable, and you may be unable to log in or to access content. If this happens, please try refreshing your web browser or try waiting two to three minutes before trying again. We apologise for any inconvenience caused and thank you for your patience. ... A variety of chiral cyclopropyl amines were synthesized in high yields and excellent diastereoselectivities. The reaction of cyclopropylmagnesium bromide with N-tert-butylsulfinyl imines derived from aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes provided the corresponding cyclopropyl amines in good to excellent yields (73–98%) and diastereoselectivities (91:9–99:1 dr). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pS3x0lJ0v4rFq1_d_cE6c0-sQW279gJ2l8hC6t7h1x1Kz1-X9K_n3u5_lE9H3_64y_0iC5i5K9-701_V9K17e7eS-k94z7u4iC8yq6Nq7x-l6-vF_64-96-u5-x9
Resolution of racemic 2-aryl- and 2-heteroaryl-propionic acids by ... (2021-04-01) ... The resolution of racemic 2-aryl- and 2-heteroaryl-propionic acids by diastereomeric salt formation with chiral amines is a widely used method for the preparation of enantiomerically pure compounds. In this work, we report the resolution of racemic 2-(4-chlorophenyl)-propionic acid, 2-(4-fluorophenyl)-propionic acid, 2-(4-bromophenyl)-propionic acid, 2-(4-iodophenyl)-propionic acid, 2-(4-methoxyphenyl)-propionic acid, 2-(4-nitrophenyl)-propionic acid, 2-(4-aminophenyl)-propionic acid, 2-(4-hydroxyphenyl)-propionic acid, 2-(4-methylphenyl)-propionic acid, 2-(4-ethylphenyl)-propionic acid, 2-(4-propylphenyl)-propionic acid, 2-(4-isopropylphenyl)-propionic acid, 2-(4-butylphenyl)-propionic acid, 2-(4-isobutylphenyl)-propionic acid, 2-(4-sec-butylphenyl)-propionic acid, 2-(4-tert-butylphenyl)-propionic acid, 2-(4-pentylphenyl)-propionic acid, 2-(4-hexylphenyl)-propionic acid, 2-(4-heptylphenyl)-propionic acid, 2-(4-octylphenyl)-propionic acid, 2-(4-nonylphenyl)-propionic acid, 2-(4-decylphenyl)-propionic acid, 2-(4-undecylphenyl)-propionic acid, 2-(4-dodecylphenyl)-propionic acid, 2-(4-cyclopentylphenyl)-propionic acid, 2-(4-cyclohexylphenyl)-propionic acid, 2-(4-cycloheptylphenyl)-propionic acid, 2-(4-cyclooctylphenyl)-propionic acid, 2-(4-cyclononylphenyl)-propionic acid, 2-(4-cyclodecylphenyl)-propionic acid, 2-(4-cycloundecylphenyl)-propionic acid, 2-(4-cyclododecylphenyl)-propionic acid, 2-(thiophen-2-yl)-propionic acid, 2-(thiophen-3-yl)-propionic acid, 2-(furan-2-yl)-propionic acid, 2-(furan-3-yl)-propionic acid, 2-(pyrrol-2-yl)-propionic acid, 2-(pyrrol-3-yl)-propionic acid, 2-(imidazol-2-yl)-propionic acid, 2-(imidazol-4-yl)-propionic acid, 2-(pyrazol-3-yl)-propionic acid, 2-(pyrazol-4-yl)-propionic acid, 2-(oxazol-2-yl)-propionic acid, 2-(oxazol-4-yl)-propionic acid, 2-(isoxazol-3-yl)-propionic acid, 2-(isoxazol-4-yl)-propionic acid, 2-(isoxazol-5-yl)-propionic acid, 2-(thiazol-2-yl)-propionic acid, 2-(thiazol-4-yl)-propionic acid, 2-(thiazol-5-yl)-propionic acid, 2-(isothiazol-3-yl)-propionic acid, 2-(isothiazol-4-yl)-propionic acid, 2-(isothiazol-5-yl)-propionic acid, 2-(1,2,3-triazol-4-yl)-propionic acid, 2-(1,2,4-triazol-3-yl)-propionic acid, 2-(1,2,4-triazol-5-yl)-propionic acid, 2-(tetrazol-5-yl)-propionic acid, 2-(pyridin-2-yl)-propionic acid, 2-(pyridin-3-yl)-propionic acid, 2-(pyridin-4-yl)-propionic acid, 2-(pyridazin-3-yl)-propionic acid, 2-(pyridazin-4-yl)-propionic acid, 2-(pyrimidin-2-yl)-propionic acid, 2-(pyrimidin-4-yl)-propionic acid, 2-(pyrimidin-5-yl)-propionic acid, 2-(pyrazin-2-yl)-propionic acid, 2-(1,2,3-triazin-4-yl)-propionic acid, 2-(1,2,4-triazin-3-yl)-propionic acid, 2-(1,2,4-triazin-5-yl)-propionic acid, 2-(1,2,4-triazin-6-yl)-propionic acid, 2-(1,3,5-triazin-2-yl)-propionic acid, 2-(quinolin-2-yl)-propionic acid, 2-(quinolin-3-yl)-propionic acid, 2-(quinolin-4-yl)-propionic acid, 2-(isoquinolin-1-yl)-propionic acid, 2-(isoquinolin-3-yl)-propionic acid, 2-(isoquinolin-4-yl)-propionic acid, 2-(quinoxalin-2-yl)-propionic acid, 2-(quinazol-2-yl)-propionic acid, 2-(quinazol-4-yl)-propionic acid, 2-(cinnolin-3-yl)-propionic acid, 2-(cinnolin-4-yl)-propionic acid, 2-(phthalazin-1-yl)-propionic acid, 2-(1,8-naphthyridin-2-yl)-propionic acid, 2-(1,8-naphthyridin-3-yl)-propionic acid, 2-(1,8-naphthyridin-4-yl)-propionic acid, 2-(pteridin-2-yl)-propionic acid, 2-(pteridin-4-yl)-propionic acid, 2-(pteridin-6-yl)-propionic acid, 2-(pteridin-7-yl)-propionic acid, 2-(purin-6-yl)-propionic acid, 2-(purin-8-yl)-propionic acid, 2-(indol-2-yl)-propionic acid, 2-(indol-3-yl)-propionic acid, 2-(benzofuran-2-yl)-propionic acid, 2-(benzofuran-3-yl)-propionic acid, 2-(benzothiophen-2-yl)-propionic acid, 2-(benzothiophen-3-yl)-propionic acid, 2-(indazol-3-yl)-propionic acid, 2-(benzimidazol-2-yl)-propionic acid, 2-(benzoxazol-2-yl)-propionic acid, 2-(benzothiazol-2-yl)-propionic acid, and 2-(benzotriazol-2-yl)-propionic acid with (R)- and (S)-1-phenylethylamine. ... (2021-04-01) The resolution of racemic 2-aryl- and 2-heteroaryl-propionic acids by diastereomeric salt formation with chiral amines is a widely used method for the preparation of enantiomerically pure compounds. ... (2021-04-01) In this work, we report the resolution of racemic 2-(4-chlorophenyl)-propionic acid, 2-(4-fluorophenyl)-propionic acid, 2-(4-bromophenyl)-propionic acid, 2-(4-iodophenyl)-propionic acid, 2-(4-methoxyphenyl)-propionic acid, 2-(4-nitrophenyl)-propionic acid, 2-(4-aminophenyl)-propionic acid, 2-(4-hydroxyphenyl)-propionic acid, 2-(4-methylphenyl)-propionic acid, 2-(4-ethylphenyl)-propionic acid, 2-(4-propylphenyl)-propionic acid, 2-(4-isopropylphenyl)-propionic acid, 2-(4-butylphenyl)-propionic acid, 2-(4-isobutylphenyl)-propionic acid, 2-(4-sec-butylphenyl)-propionic acid, 2-(4-tert-butylphenyl)-propionic acid, 2-(4-pentylphenyl)-propionic acid, 2-(4-hexylphenyl)-propionic acid, 2-(4-heptylphenyl)-propionic acid, 2-(4-octylphenyl)-propionic acid, 2-(4-nonylphenyl)-propionic acid, 2-(4-decylphenyl)-propionic acid, 2-(4-undecylphenyl)-propionic acid, 2-(4-dodecylphenyl)-propionic acid, 2-(4-cyclopentylphenyl)-propionic acid, 2-(4-cyclohexylphenyl)-propionic acid, 2-(4-cycloheptylphenyl)-propionic acid, 2-(4-cyclooctylphenyl)-propionic acid, 2-(4-cyclononylphenyl)-propionic acid, 2-(4-cyclodecylphenyl)-propionic acid, 2-(4-cycloundecylphenyl)-propionic acid, 2-(4-cyclododecylphenyl)-propionic acid, 2-(thiophen-2-yl)-propionic acid, 2-(thiophen-3-yl)-propionic acid, 2-(furan-2-yl)-propionic acid, 2-(furan-3-yl)-propionic acid, 2-(pyrrol-2-yl)-propionic acid, 2-(pyrrol-3-yl)-propionic acid, 2-(imidazol-2-yl)-propionic acid, 2-(imidazol-4-yl)-propionic acid, 2-(pyrazol-3-yl)-propionic acid, 2-(pyrazol-4-yl)-propionic acid, 2-(oxazol-2-yl)-propionic acid, 2-(oxazol-4-yl)-propionic acid, 2-(isoxazol-3-yl)-propionic acid, 2-(isoxazol-4-yl)-propionic acid, 2-(isoxazol-5-yl)-propionic acid, 2-(thiazol-2-yl)-propionic acid, 2-(thiazol-4-yl)-propionic acid, 2-(thiazol-5-yl)-propionic acid, 2-(isothiazol-3-yl)-propionic acid, 2-(isothiazol-4-yl)-propionic acid, 2-(isothiazol-5-yl)-propionic acid, 2-(1,2,3-triazol-4-yl)-propionic acid, 2-(1,2,4-triazol-3-yl)-propionic acid, 2-(1,2,4-triazol-5-yl)-propionic acid, 2-(tetrazol-5-yl)-propionic acid, 2-(pyridin-2-yl)-propionic acid, 2-(pyridin-3-yl)-propionic acid, 2-(pyridin-4-yl)-propionic acid, 2-(pyridazin-3-yl)-propionic acid, 2-(pyridazin-4-yl)-propionic acid, 2-(pyrimidin-2-yl)-propionic acid, 2-(pyrimidin-4-yl)-propionic acid, 2-(pyrimidin-5-yl)-propionic acid, 2-(pyrazin-2-yl)-propionic acid, 2-(1,2,3-triazin-4-yl)-propionic acid, 2-(1,2,4-triazin-3-yl)-propionic acid, 2-(1,2,4-triazin-5-yl)-propionic acid, 2-(1,2,4-triazin-6-yl)-propionic acid, 2-(1,3,5-triazin-2-yl)-propionic acid, 2-(quinolin-2-yl)-propionic acid, 2-(quinolin-3-yl)-propionic acid, 2-(quinolin-4-yl)-propionic acid, 2-(isoquinolin-1-yl)-propionic acid, 2-(isoquinolin-3-yl)-propionic acid, 2-(isoquinolin-4-yl)-propionic acid, 2-(quinoxalin-2-yl)-propionic acid, 2-(quinazol-2-yl)-propionic acid, 2-(quinazol-4-yl)-propionic acid, 2-(cinnolin-3-yl)-propionic acid, 2-(cinnolin-4-yl)-propionic acid, 2-(phthalazin-1-yl)-propionic acid, 2-(1,8-naphthyridin-2-yl)-propionic acid, 2-(1,8-naphthyridin-3-yl)-propionic acid, 2-(1,8-naphthyridin-4-yl)-propionic acid, 2-(pteridin-2-yl)-propionic acid, 2-(pteridin-4-yl)-propionic acid, 2-(pteridin-6-yl)-propionic acid, 2-(pteridin-7-yl)-propionic acid, 2-(purin-6-yl)-propionic acid, 2-(purin-8-yl)-propionic acid, 2-(indol-2-yl)-propionic acid, 2-(indol-3-yl)-propionic acid, 2-(benzofuran-2-yl)-propionic acid, 2-(benzofuran-3-yl)-propionic acid, 2-(benzothiophen-2-yl)-propionic acid, 2-(benzothiophen-3-yl)-propionic acid, 2-(indazol-3-yl)-propionic acid, 2-(benzimidazol-2-yl)-propionic acid, 2-(benzoxazol-2-yl)-propionic acid, 2-(benzothiazol-2-yl)-propionic acid, and 2-(benzotriazol-2-yl)-propionic acid with (R)- and (S)-1-phenylethylamine. ... (2021-04-01) The effects of the solvent, temperature, and the molar ratio of the acid to the amine on the resolution were investigated. The best results were obtained when the resolution was carried out in ethanol at room temperature with a molar ratio of 1:1. The enantiomeric excess of the resolved acids was determined by chiral HPLC. The absolute configuration of the resolved acids was determined by X-ray crystallography. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6l0W3U35gLq7Xo5_pY_R99i493416Q6vQp1l-N8tWvL99_xN30V0c3YnQ2C2j38R4N7_7_1z4552_4-5_6_7_8_9
Recent advances in the synthesis of chiral cyclopropanes (2022-09-01) Chiral cyclopropanes are important structural motifs in a wide range of natural products, pharmaceuticals, and agrochemicals. The development of efficient and stereoselective methods for the synthesis of chiral cyclopropanes is a long-standing goal in organic chemistry. In recent years, significant progress has been made in this area, with the development of a number of new and innovative methods for the synthesis of these important molecules. This review will highlight some of the most recent and significant advances in the synthesis of chiral cyclopropanes, with a focus on methods that are catalytic and enantioselective. ... (2022-09-01) This review will highlight some of the most recent and significant advances in the synthesis of chiral cyclopropanes, with a focus on methods that are catalytic and enantioselective. ... (2022-09-01) Chiral cyclopropanes are important structural motifs in a wide range of natural products, pharmaceuticals, and agrochemicals. The development of efficient and stereoselective methods for the synthesis of chiral cyclopropanes is a long-standing goal in organic chemistry. 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Advanced Analytical Techniques for Comprehensive Characterization of 4 Cyclopropyl 2,2 Difluorobutanoic Acid
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Cyclopropyl-2,2-difluorobutanoic acid (C₇H₁₀F₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.
In a typical HRMS analysis, the molecule is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The expected monoisotopic mass of the neutral molecule is 164.0649 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed with an m/z value that is extremely close to its calculated exact mass of 163.0571. The high precision of this measurement, typically within a few parts per million (ppm), allows for the confident assignment of the elemental composition C₇H₉F₂O₂⁻ for the ion, thereby confirming the molecular formula of the parent acid.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated Exact Mass |
| [M-H]⁻ | 163.0571 |
| [M+Na]⁺ | 187.0568 |
| [M+H]⁺ | 165.0727 |
Note: The data in this table is predicted based on the chemical formula C₇H₁₀F₂O₂.
Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for a complete and unambiguous assignment of all atoms.
¹H NMR: The proton NMR spectrum would show distinct signals for the cyclopropyl (B3062369) group protons, typically in the upfield region (approx. 0.3-1.0 ppm), and the protons of the ethyl bridge. The methylene (B1212753) protons adjacent to the cyclopropyl ring (at C4) and the methylene protons adjacent to the difluoro carbon (at C3) would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). libretexts.org
¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals. The carboxylic acid carbonyl carbon would be found in the 160-180 ppm range. libretexts.org The carbon atom bonded to the two fluorine atoms (C2) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF) and would be significantly deshielded. The carbons of the cyclopropyl ring would appear at high field.
¹⁹F NMR: Fluorine-19 NMR is crucial for characterizing fluorinated organic compounds. nih.gov For this compound, a single signal would be expected for the two equivalent fluorine atoms at the C2 position. This signal would likely be a triplet of triplets due to coupling with the two adjacent protons at C3 (³JHF) and potentially smaller long-range couplings.
2D NMR: Two-dimensional NMR experiments are essential to connect the different parts of the molecule.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, linking the protons on the cyclopropyl ring and the adjacent methylene group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| COOH | ~10-12 (broad s) | ~165-175 | H3 to C1, C2 |
| C2 | - | ~115-125 (t) | - |
| C3 | ~2.0-2.5 (m) | ~35-45 (t) | H3 to C1, C2, C4, C5 |
| C4 | ~1.5-1.9 (m) | ~25-35 | H4 to C3, C5 |
| C5 | ~0.6-1.0 (m) | ~5-15 | H4, H6, H7 to C5 |
| C6, C7 | ~0.3-0.6 (m) | ~3-10 | H5 to C6, C7 |
Note: The data in this table represents predicted values based on known chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in the solid state. wikipedia.org This method can precisely determine bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. nih.gov
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. youtube.com The analysis of the diffraction data yields an electron density map, into which the atomic structure of the molecule is fitted and refined.
While a crystal structure for this compound itself is not publicly available, this technique would provide invaluable information. It would confirm the connectivity of the atoms, provide precise measurements of the C-F bond lengths and the geometry of the cyclopropyl ring, and reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the solid state.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are often complementary.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption band between 1700 and 1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. researchgate.net The C-F stretching vibrations are expected to appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Vibrations associated with the cyclopropyl ring C-H bonds may also be observed around 3000 cm⁻¹.
Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be visible, though it is often weaker than in the IR spectrum. Conversely, the C-C bond vibrations of the carbon skeleton and the symmetric vibrations of the cyclopropyl ring may give rise to more intense Raman signals. Specific marker bands for the cyclopropyl ring have been identified in other molecules, for example, around 2992, 1222, and 942 cm⁻¹. nih.gov The symmetric C-F stretching vibrations may also be Raman active.
Together, FTIR and Raman spectroscopy provide a characteristic "fingerprint" for this compound, allowing for quick confirmation of the presence of key functional groups and for comparison between different batches of the material.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | FTIR |
| C-H (Cyclopropyl) | Stretching | ~3000 | FTIR/Raman |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 (strong) | FTIR/Raman |
| C-F | Stretching | 1000-1300 (strong) | FTIR |
| Cyclopropyl Ring | Ring Vibrations | ~1222, ~942 | Raman |
Note: The data in this table represents predicted values based on known vibrational frequencies for similar functional groups.
Computational and Theoretical Investigations of 4 Cyclopropyl 2,2 Difluorobutanoic Acid
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT Studies)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and electronic properties. For 4-Cyclopropyl-2,2-difluorobutanoic acid, DFT calculations would be instrumental in determining its three-dimensional structure. These calculations typically involve geometry optimization, a process that locates the minimum energy conformation of the molecule. scm.com
The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. Based on studies of similar compounds, such as cyclopropylacetic acid and various difluorinated alkanes, certain structural features can be anticipated. The cyclopropyl (B3062369) ring is expected to exhibit its characteristic strained geometry with C-C-C bond angles of approximately 60 degrees. The bond lengths within the butanoic acid chain would be influenced by the presence of the gem-difluoro group, with the C-F bonds being significantly shorter and stronger than C-H bonds.
To illustrate the expected geometric parameters, the following table presents DFT-calculated data for analogous compounds, providing a reasonable approximation for the structural features of this compound.
| Parameter | Analogous Compound | Calculated Value |
| C-C (cyclopropyl) | Cyclopropane (B1198618) | ~1.51 Å |
| C-C-C (cyclopropyl) | Cyclopropane | ~60° |
| C-F | 1,1-difluoroethane | ~1.38 Å |
| C=O (carboxyl) | Butanoic acid | ~1.21 Å |
| C-O (carboxyl) | Butanoic acid | ~1.36 Å |
| O-H (carboxyl) | Butanoic acid | ~0.97 Å |
| ∠ F-C-F | 1,1-difluoroethane | ~108° |
| ∠ O=C-O | Butanoic acid | ~125° |
Note: These values are approximations based on calculations of similar molecules and are intended for illustrative purposes.
The electronic structure of this compound can also be elucidated through DFT. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps can be calculated. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its nucleophilic and electrophilic character, respectively.
Conformational Analysis and Energetic Landscape
The presence of multiple rotatable single bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. nih.gov This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each step, a process known as a potential energy surface (PES) scan. researchgate.netnih.gov
For this compound, the key dihedral angles to consider are those around the C2-C3 and C3-C4 bonds of the butanoic acid chain, as well as the orientation of the carboxyl group. The interactions between the bulky cyclopropyl group, the electronegative fluorine atoms, and the carboxylic acid functional group will dictate the relative energies of the different conformers.
Studies on analogous 1,3-difluorinated alkanes have shown that the conformational preferences are a result of a delicate balance between steric hindrance and hyperconjugative effects. nih.govacs.orgresearchgate.net The gauche effect, which often favors a gauche arrangement of electronegative substituents, is a significant factor in fluorinated alkanes. researchgate.net In the case of this compound, it is expected that the most stable conformers will be those that minimize steric repulsion between the cyclopropyl ring and the gem-difluoro group, while also allowing for favorable hyperconjugative interactions between the C-H bonds of the cyclopropyl ring and the antibonding orbitals of the C-F bonds.
The energetic landscape can be visualized as a multi-dimensional plot of energy versus the rotational angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for their interconversion. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the most relevant spectroscopic techniques would be infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of a molecule. youtube.com These calculated frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. The calculated IR spectrum can be compared with an experimental spectrum to confirm the structure of the compound. For this compound, characteristic vibrational modes would include the C-H stretches of the cyclopropyl ring, the C-F stretches of the gem-difluoro group, and the C=O and O-H stretches of the carboxylic acid group.
The following table presents a hypothetical comparison of calculated and expected experimental vibrational frequencies for key functional groups in this compound, based on data from analogous compounds. researchgate.net
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3400 | 3500-2500 |
| C-H (Cyclopropyl) | Stretching | ~3050 | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | ~1750 | 1760-1690 |
| C-F | Stretching | ~1100 | 1150-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These calculations provide theoretical NMR spectra that can be invaluable for assigning experimental signals. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the cyclopropyl ring and the butanoic acid chain. The ¹³C NMR would reveal the chemical shifts of the carbon atoms, with the carbon bearing the gem-difluoro group expected to be significantly shifted. The ¹⁹F NMR spectrum would provide direct information about the fluorine environment.
Modeling of Reaction Pathways and Transition State Analysis Relevant to its Synthesis and Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathways and locating the transition states, valuable insights into the feasibility and selectivity of a reaction can be gained. researchgate.netcomporgchem.com
For the synthesis of this compound, one possible route could involve the nucleophilic addition of a cyclopropyl-containing nucleophile to a suitable gem-difluoro electrophile. Computational modeling of this reaction would involve identifying the reactants, products, and any intermediates, and then locating the transition state connecting them. The energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate.
Transformations of this compound, such as esterification or amidation of the carboxylic acid group, could also be modeled. These calculations would help in understanding the influence of the cyclopropyl and gem-difluoro groups on the reactivity of the carboxylic acid.
Transition state analysis involves characterizing the geometry of the transition state and calculating its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Analysis of Electronic Effects of Cyclopropyl and Gem-Difluoro Groups on Molecular Stability and Reactivity
The cyclopropyl group and the gem-difluoro group both exert significant electronic effects that influence the stability and reactivity of this compound.
Cyclopropyl Group: The cyclopropyl ring, due to its strained nature, has C-C bonds with increased p-character. This allows the ring to participate in conjugation with adjacent π-systems or p-orbitals, acting as an electron-donating group through hyperconjugation. This electron-donating nature can influence the acidity of the carboxylic acid and the stability of any charged intermediates formed during reactions.
Gem-Difluoro Group: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and the adjacent C-C bonds, leading to a decrease in electron density in the rest of the molecule. This electron withdrawal has several consequences:
Increased Acidity: The gem-difluoro group will significantly increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. The negative charge on the carboxylate is delocalized and further stabilized by the inductive effect of the fluorine atoms.
Influence on Reactivity: The electron-withdrawing nature of the gem-difluoro group will affect the nucleophilicity and electrophilicity of different parts of the molecule. For example, the carbon atom bearing the fluorine atoms will be more electrophilic and susceptible to nucleophilic attack.
The interplay of the electron-donating cyclopropyl group and the electron-withdrawing gem-difluoro group creates a unique electronic environment within this compound. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by analyzing the delocalization of electron density between different orbitals.
Future Research Directions and Emerging Trends in the Chemistry of 4 Cyclopropyl 2,2 Difluorobutanoic Acid
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of fluorinated organic compounds often involves harsh reagents and multi-step processes. Future research will likely focus on developing more environmentally benign and economically viable methods for the synthesis of 4-cyclopropyl-2,2-difluorobutanoic acid. Key areas of exploration could include:
Catalytic Methodologies: The use of transition-metal catalysis or organocatalysis could provide more efficient and selective routes. For instance, catalytic difluorination of a suitable cyclopropyl-containing precursor could streamline the synthesis.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods. The development of a flow-based synthesis for this compound would be a significant advancement.
Bio-inspired Synthesis: Enzymatic or chemoenzymatic approaches could offer highly selective and sustainable methods for constructing the chiral centers and introducing fluorine atoms.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Methods | High efficiency, selectivity, reduced waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, precise control. | Initial setup cost, potential for clogging with solid byproducts. |
| Bio-inspired Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |
Exploration of Novel Reactivity and Transformation Pathways
The unique combination of functional groups in this compound suggests a variety of potential chemical transformations. Future research is expected to delve into its reactivity, which could lead to a diverse range of valuable derivatives. Areas of interest include:
Carboxylic Acid Derivatization: Standard transformations of the carboxylic acid group into esters, amides, and other functional groups would be a primary focus to create libraries of compounds for biological screening.
Cyclopropyl (B3062369) Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions under specific conditions, providing access to linear or other cyclic structures that would be difficult to synthesize otherwise.
C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bonds could open up new avenues for creating structurally diverse molecules.
Integration into Advanced Materials Science or Analytical Probe Design
The distinct properties imparted by the cyclopropyl and gem-difluoro groups make this compound an intriguing candidate for applications in materials science and as an analytical probe.
Polymer Chemistry: The carboxylic acid functionality allows for its incorporation into polymer backbones or as a pendant group, potentially modifying the physical and chemical properties of the resulting materials, such as thermal stability or hydrophobicity.
Liquid Crystals: The rigid cyclopropyl group could influence the mesogenic properties of molecules, making derivatives of this acid potential components of liquid crystalline materials.
Analytical Probes: The introduction of fluorine can be beneficial for ¹⁹F NMR spectroscopy, a powerful analytical tool. Derivatives of this compound could be designed as probes for biological systems or for monitoring chemical reactions.
Computational Chemistry Guiding Experimental Design and Discovery
In silico methods are becoming indispensable in modern chemical research. Computational chemistry can provide valuable insights into the properties and reactivity of this compound, thereby guiding experimental work.
Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its interaction with biological targets or its packing in materials.
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of potential synthetic routes and transformations, helping to optimize reaction conditions and predict outcomes.
Prediction of Physicochemical Properties: Properties such as pKa, lipophilicity, and dipole moment can be calculated to forecast the behavior of the molecule in different environments.
Unexplored Stereoisomers and Their Synthesis
The presence of a stereocenter at the 4-position of the butanoic acid chain means that this compound can exist as a pair of enantiomers. The biological activity and material properties of these enantiomers are likely to be different.
Asymmetric Synthesis: A key research direction will be the development of synthetic methods to selectively produce one enantiomer over the other. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.
Stereochemical Assignment: Once the enantiomers are separated or synthesized, their absolute stereochemistry will need to be determined using techniques such as X-ray crystallography or vibrational circular dichroism.
Evaluation of Stereoisomer-Specific Properties: A thorough investigation into the distinct biological activities and material properties of the individual enantiomers will be essential to fully exploit the potential of this molecule.
Q & A
Q. What are the established synthetic routes for 4-Cyclopropyl-2,2-difluorobutanoic acid, and what key intermediates are involved?
The synthesis typically involves cyclopropane ring formation followed by fluorination. Starting materials include cyclopropyl derivatives (e.g., cyclopropanecarboxylic acid precursors) and difluorinated reagents (e.g., Selectfluor® or DAST). A common strategy is the nucleophilic substitution of a hydroxyl or halogen group in butanoic acid derivatives with a cyclopropyl moiety, followed by fluorination at the α-position. Key intermediates include 3-cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid, where stereochemical control is critical . Characterization of intermediates via NMR (e.g., and NMR) and mass spectrometry is essential to confirm regioselectivity .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- NMR Spectroscopy : NMR distinguishes between difluoromethyl groups and fluorinated aromatic byproducts, while NMR identifies cyclopropyl proton environments (e.g., characteristic splitting patterns).
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the cyclopropyl and difluoromethyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFO) and detects impurities.
- Infrared Spectroscopy (IR) : Confirms carboxylic acid (1700–1720 cm) and cyclopropyl ring (3000–3100 cm) functional groups .
Q. How is the biological activity of this compound typically screened in preclinical studies?
In vitro assays include:
- Enzyme Inhibition Studies : Target enzymes (e.g., kinases or proteases) are incubated with the compound to measure IC values.
- Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) are evaluated in cancer cell lines.
- Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
Contradictions in activity across studies may arise from variations in cell lines, assay conditions, or impurities in synthesized batches .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing racemization at the cyclopropyl moiety?
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantioselectivity during cyclopropanation.
- Temperature Control : Lower reaction temperatures (<0°C) reduce epimerization.
- Fluorination Reagents : DAST or Deoxo-Fluor® enhance difluorination efficiency compared to SF.
- Purification Strategies : Use of preparative HPLC with chiral columns resolves enantiomers post-synthesis .
Q. How can contradictory data on bioactivity between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) to identify bioavailability bottlenecks.
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that may explain discrepancies.
- Dose-Response Re-evaluation : Adjust dosing regimens in animal models to account for rapid clearance .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., EGFR or HDACs). The cyclopropyl group’s rigidity and fluorine’s electronegativity are critical for van der Waals interactions.
- MD Simulations : Simulate binding stability over 100 ns to assess conformational changes.
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. cyclohexyl) with activity data from analogs .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products.
- Solution Stability : Assess pH-dependent degradation (e.g., 1–13) in aqueous buffers. Store lyophilized at -20°C to prevent hydrolysis .
Q. What strategies are employed to design derivatives with enhanced target selectivity?
- Bioisosteric Replacement : Substitute the cyclopropyl group with spiro[cyclopropane-1,3'-indoline] (see WO 2016/111347) to modulate steric bulk.
- Fluorine Scanning : Introduce additional fluorine atoms at the β-position to enhance metabolic stability.
- Prodrug Modifications : Esterify the carboxylic acid to improve membrane permeability .
Methodological Notes
- Synthesis Validation : Always cross-validate synthetic routes with NMR to confirm difluorination efficiency .
- Data Reproducibility : Use standardized reference compounds (e.g., 4-fluorobenzoic acid-d) for analytical calibration .
- Ethical Compliance : Adhere to MedChemExpress guidelines for handling bioactive compounds in preclinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
